molecular formula C22H25N7OS2 B11593695 {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate

Cat. No.: B11593695
M. Wt: 467.6 g/mol
InChI Key: SBNINZCTEBOHRV-UHFFFAOYSA-N
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Description

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a piperazine moiety, and a carbodithioate group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate typically involves multi-step organic reactions The triazine ring can be synthesized through a series of nucleophilic substitution reactions, starting from cyanuric chloride The piperazine moiety is introduced via a nucleophilic substitution reaction with 4-phenylpiperazine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme inhibition or as a ligand in receptor binding studies. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its diverse chemical properties make it a valuable asset in industrial applications.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The triazine ring and piperazine moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. The carbodithioate group may also play a role in its mechanism of action by interacting with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate is unique due to its combination of a triazine ring, piperazine moiety, and carbodithioate group

Properties

Molecular Formula

C22H25N7OS2

Molecular Weight

467.6 g/mol

IUPAC Name

[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C22H25N7OS2/c1-30-18-9-7-16(8-10-18)24-21-26-19(25-20(23)27-21)15-32-22(31)29-13-11-28(12-14-29)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H3,23,24,25,26,27)

InChI Key

SBNINZCTEBOHRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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